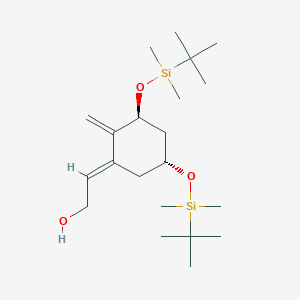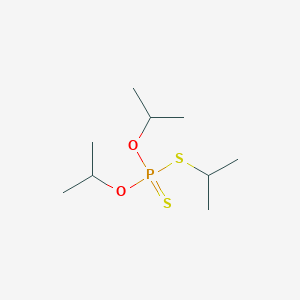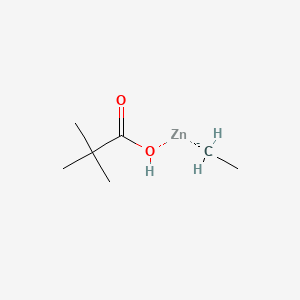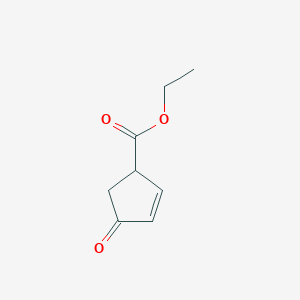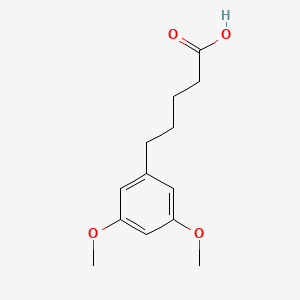![molecular formula C33H27N B13659845 N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine](/img/structure/B13659845.png)
N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is an organic compound that features a complex structure with multiple aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of biphenyl is reacted with a halogenated fluorenyl compound in the presence of a palladium catalyst. The reaction conditions often involve an inert atmosphere, such as nitrogen or argon, and a base like potassium carbonate in a solvent such as toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated reagents in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce partially hydrogenated derivatives.
Applications De Recherche Scientifique
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or enzymes, altering their activity. The pathways involved could include signal transduction mechanisms where the compound acts as a modulator.
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler structure with two connected phenyl rings.
Fluorene: Contains a fused ring system similar to the fluorenyl part of the compound.
Triphenylamine: Features three phenyl groups attached to a central nitrogen atom.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-9,9-dimethyl-3-phenyl-9H-fluoren-2-amine is unique due to its combination of biphenyl and fluorenyl structures, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Formule moléculaire |
C33H27N |
|---|---|
Poids moléculaire |
437.6 g/mol |
Nom IUPAC |
9,9-dimethyl-3-phenyl-N-(4-phenylphenyl)fluoren-2-amine |
InChI |
InChI=1S/C33H27N/c1-33(2)30-16-10-9-15-27(30)29-21-28(25-13-7-4-8-14-25)32(22-31(29)33)34-26-19-17-24(18-20-26)23-11-5-3-6-12-23/h3-22,34H,1-2H3 |
Clé InChI |
OLLKQLMEQJJDEM-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=C1C=C(C(=C3)C4=CC=CC=C4)NC5=CC=C(C=C5)C6=CC=CC=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


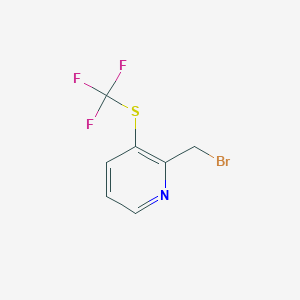
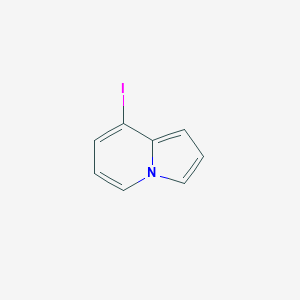
![17-(7-hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13659772.png)
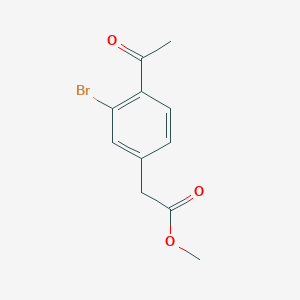
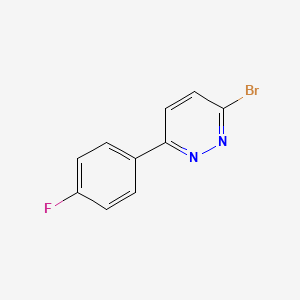
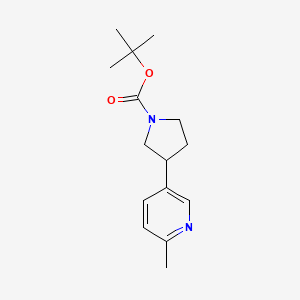
![7-Bromo-N,N-dimethylbenzo[d]isoxazol-3-amine](/img/structure/B13659799.png)
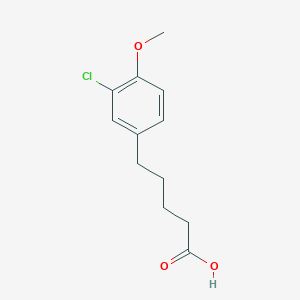
![2,5-dichloro-4-methyl-1H-benzo[d]imidazole](/img/structure/B13659814.png)
